molecular formula C19H23ClN4O3 B2591658 1-(3-Chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea CAS No. 1396809-21-4

1-(3-Chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea

Cat. No.: B2591658
CAS No.: 1396809-21-4
M. Wt: 390.87
InChI Key: JDTZTMGFLPEAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is a chemical compound of significant interest in medicinal chemistry and pre-clinical research, supplied for Research Use Only. This synthetic molecule features a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its bioisosteric properties and its presence in several commercially available drugs and investigational compounds . The 1,2,4-oxadiazole ring is known for its versatility and is a key pharmacophore in substances with a wide spectrum of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties . The structural framework of this compound, which integrates a urea linker and a cyclohexyl moiety, suggests its utility as a valuable intermediate or target molecule in drug discovery efforts. Researchers can employ this compound in high-throughput screening assays, as a building block in the synthesis of more complex derivatives, or in mechanistic studies to explore the role of 1,2,4-oxadiazole derivatives in modulating biological targets. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3/c1-26-15-8-7-13(11-14(15)20)21-18(25)23-19(9-3-2-4-10-19)17-22-16(24-27-17)12-5-6-12/h7-8,11-12H,2-6,9-10H2,1H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTZTMGFLPEAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4CC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea typically involves the following steps:

    Formation of the 1-(3-Chloro-4-methoxyphenyl) intermediate: This can be achieved through the reaction of 3-chloro-4-methoxyaniline with an appropriate reagent such as phosgene or isocyanate.

    Cyclohexylation: The intermediate is then reacted with cyclohexylamine to form the cyclohexyl derivative.

    Oxadiazole ring formation: The cyclohexyl derivative is further reacted with a cyclopropyl-substituted oxadiazole precursor under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent for treating diseases due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents/Modifications Molecular Weight Key References
Target Compound Urea 3-Chloro-4-methoxyphenyl; 3-cyclopropyl-oxadiazole ~421.9 g/mol*
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea Thiourea Perfluorophenyl; dimethylamino-cyclohexyl 367.38 g/mol
[α-(4-Methoxybenzoyl)-2-(1,2,4-triazol-1-yl)]ethyl-N,N-dimethyl dithiocarbamate Dithiocarbamate-triazole 4-Methoxybenzoyl; triazole Not reported
1-(azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride Pyrrolidinone-oxadiazole Azetidine; cyclopropyl-oxadiazole (HCl salt) ~326.8 g/mol*
(4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-3-[(2-(5-(3-cyclopropyl-oxadiazol-5-yl)phenyl)cyclohexenyl)methyl]-4-methyloxazolidin-2-one Oxazolidinone-oxadiazole Trifluoromethylphenyl; cyclohexenyl-oxadiazole ~663.5 g/mol*
1-(1-(3-Cyclopropyl-oxadiazol-5-yl)cyclohexyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea Urea Dihydrodioxin; cyclopropyl-oxadiazole ~428.4 g/mol*

Notes:

  • Thiourea vs.
  • Oxadiazole Modifications: The pyrrolidinone-oxadiazole compound replaces the urea core with a pyrrolidinone ring, altering conformational flexibility and solubility (enhanced by the HCl salt).
  • Aromatic Substituents : The dihydrodioxin analog substitutes the chloro-methoxyphenyl group with a dihydrobenzo-dioxin moiety, likely improving π-stacking but reducing electronegativity.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s chloro-methoxyphenyl group increases logP compared to the dihydrodioxin analog .
  • Solubility: The hydrochloride salt of the pyrrolidinone-oxadiazole derivative shows higher aqueous solubility than neutral urea/thiourea analogs.
  • Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound resists oxidative metabolism better than triazole-containing analogs .

Biological Activity

The compound 1-(3-Chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is a urea derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H20ClN3O2\text{C}_{17}\text{H}_{20}\text{ClN}_3\text{O}_2

This structure includes a chloro-substituted phenyl group, a methoxy group, and an oxadiazole moiety, which are known to contribute to its biological activity.

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a range of biological activities, including anticancer effects. The mechanisms through which these compounds exert their effects typically involve:

  • Induction of Apoptosis : Many oxadiazole derivatives have been shown to induce apoptosis in cancer cell lines by activating caspases and upregulating pro-apoptotic proteins such as p53 .
  • Inhibition of Cell Proliferation : These compounds often inhibit cell cycle progression, particularly at the G1 phase, leading to reduced proliferation rates in cancer cells .
  • Targeting Specific Pathways : Some studies suggest that these compounds may interact with specific receptors or enzymes involved in cancer progression.

Anticancer Activity

A study evaluating various oxadiazole derivatives found that the compound demonstrated significant cytotoxicity against several cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast)0.48
HCT-116 (Colon)0.78
U-937 (Leukemia)0.19

These values indicate potent activity compared to standard chemotherapeutics like doxorubicin .

Comparative Analysis with Other Compounds

In comparative studies, the activity of the compound was found to be superior to other known anticancer agents. For instance:

CompoundIC50 (µM)
This compound0.48
Doxorubicin1.93

This highlights the potential of this compound as a more effective alternative in cancer therapy .

Pharmacological Profile

The pharmacological profile of This compound includes:

  • Selectivity : The compound exhibits selective toxicity towards cancerous cells while sparing normal cells.
  • Mechanism Insights : Molecular docking studies suggest strong interactions between the oxadiazole moiety and target proteins involved in cancer signaling pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.